N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
PHTPP is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as PHTPP, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of PHTPP is C20H11F6N3O with a molar mass of 423.318 g·mol −1 . The SMILES string representation is C1=CC=C (C=C1)C2=NN3C (=CC (=NC3=C2C4=CC=C (C=C4)O)C (F) (F)F)C (F) (F)F .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .Physical and Chemical Properties Analysis
PHTPP is a yellow to orange powder . It is soluble in DMSO: 5 mg/mL, clear (warmed) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Antibacterial Applications
Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives due to their significant antibacterial properties. For instance, a study synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, demonstrating their reactivity and potential as antibacterial agents with significant efficacy (Rahmouni et al., 2014). Another study focused on synthesizing a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showing promising bioactivity as potential anticancer agents (Chavva et al., 2013).
Material Science and Surface Coating Applications
Derivatives of pyrazolo[1,5-a]pyrimidine have also been explored for their applications in material science and surface coatings. For example, one study investigated the corrosion inhibition and adsorption properties of certain heterocyclic derivatives on C-steel surfaces in HCl, highlighting their potential in protecting materials from corrosion (Abdel Hameed et al., 2020). Another study synthesized and evaluated new antimicrobial additives based on pyrimidine derivatives, incorporated into polyurethane varnish and printing ink paste for surface coating applications, demonstrating effective antimicrobial properties (El‐Wahab et al., 2015).
Pharmaceutical and Biological Research
In the pharmaceutical and biological research arena, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as therapeutic agents. For example, studies have explored their use as adenosine receptor antagonists and for their anti-cancer properties, showcasing the diverse therapeutic potential of these compounds (Kumar et al., 2011; Sutherland et al., 2022).
Mechanism of Action
Target of Action
The primary target of N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being estrogen receptor α (ERα). These receptors are proteins that bind the hormone estrogen, leading to activation of various cellular processes.
Mode of Action
PHTPP acts as a full antagonist of ERβ . This means it binds to ERβ and blocks its activity, preventing the receptor from being activated by estrogen. It has a 36-fold selectivity for ERβ over ERα , meaning it preferentially binds to and inhibits ERβ.
Pharmacokinetics
It is known that phtpp is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of ERβ by PHTPP can have various effects at the molecular and cellular levels. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that blocking ERβ can have a proliferative effect in certain types of cancer cells.
Properties
IUPAC Name |
N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4/c1-10-9-12(22(2)3)23-15(20-10)13(11-7-5-4-6-8-11)14(21-23)16(17,18)19/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCBOJGCEMNYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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